molecular formula C18H14N2O4 B2666627 5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid CAS No. 2287290-46-2

5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid

Cat. No. B2666627
CAS RN: 2287290-46-2
M. Wt: 322.32
InChI Key: LHOUUCIWRIAFLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline structures involves several methods such as palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . An efficient one-pot synthesis of isoquinolines involves condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

While specific structural information for “5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid” is not available, isoquinoline structures are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . They can undergo reactions involving the O − H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids, which this compound likely contains, are weak acids with acidity constants around 10^-5 . Isoquinoline is a weak base, similar in strength to pyridine and quinoline . The physical properties of carboxylic acids generally include high boiling points and variable solubility in water .

properties

IUPAC Name

5-(phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(22)16-14-7-4-8-15(13(14)9-10-19-16)20-18(23)24-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOUUCIWRIAFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CN=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Phenylmethoxycarbonylamino)isoquinoline-1-carboxylic acid

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